molecular formula C7H10F5O3P B14283128 Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate CAS No. 132485-71-3

Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate

Cat. No.: B14283128
CAS No.: 132485-71-3
M. Wt: 268.12 g/mol
InChI Key: WBIOEOBRVVLAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate is a fluorinated phosphonate compound with the molecular formula C7H10F5O3P and a molecular weight of 268.12 g/mol. It is known for its unique chemical structure, which includes a pentafluoropropenyl group attached to a phosphonate ester. This compound is used as a building block in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a fluorinated alkene under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The fluorinated alkene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted fluorinated compounds.

Scientific Research Applications

Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is utilized in the development of fluorinated biomolecules for biological studies.

    Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate exerts its effects involves interactions with various molecular targets. The fluorinated alkene group can participate in reactions with nucleophiles, while the phosphonate ester can form strong bonds with metal ions and other electrophiles. These interactions enable the compound to act as a versatile reagent in chemical syntheses and as a functional material in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (1,1,2,3,3-pentafluoropropyl)phosphonate
  • Diethyl (1,1,2,3,3-tetrafluoroprop-2-en-1-yl)phosphonate
  • Diethyl (1,1,2,3,3-trifluoroprop-2-en-1-yl)phosphonate

Uniqueness

Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. The presence of five fluorine atoms in the propenyl group enhances its reactivity and stability compared to less fluorinated analogs.

Properties

CAS No.

132485-71-3

Molecular Formula

C7H10F5O3P

Molecular Weight

268.12 g/mol

IUPAC Name

3-diethoxyphosphoryl-1,1,2,3,3-pentafluoroprop-1-ene

InChI

InChI=1S/C7H10F5O3P/c1-3-14-16(13,15-4-2)7(11,12)5(8)6(9)10/h3-4H2,1-2H3

InChI Key

WBIOEOBRVVLAKY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(=C(F)F)F)(F)F)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.